5-Fluorotryptophan

19F NMR Protein dynamics CPMG relaxation dispersion

5-Fluorotryptophan (5FW) is the premier 19F NMR probe for multi-tryptophan proteins and intrinsically disordered proteins (IDPs), offering unparalleled chemical shift dispersion and single-exponential fluorescence decay. Unlike 4- or 6-fluoro isomers, it uniquely enables dual-mode (NMR/fluorescence) conformational analysis and serves as a competent substrate for tryptophan decarboxylase in biosynthetic pathway studies. Select 5FW for stability-neutral protein engineering without perturbing folding landscapes. Available in high purity (≥98%) for demanding mechanistic enzymology and SAR applications.

Molecular Formula C11H11FN2O2
Molecular Weight 222.22 g/mol
CAS No. 16626-02-1
Cat. No. B555309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorotryptophan
CAS16626-02-1
Synonyms5-Fluoro-L-tryptophan; Fluorotryptophane; 16626-02-1; (S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoicacid; L-Tryptophan,5-fluoro-; UNII-17H03VO4KZ; 17H03VO4KZ; 5-fluoro-tryptophan; L-5-fluorotryptophan; AmbotzHAA8000; AC1LELWZ; Tryptophan,5-fluoro-,L-; SCHEMBL122142; CHEMBL559973; 47568_FLUKA; 47568_SIGMA; CTK0H4034; ZINC57156; INPQIVHQSQUEAJ-VIFPVBQESA-N; MolPort-003-934-184; 8456AA; DB03314; AJ-09613; AK-60150; AM009420
Molecular FormulaC11H11FN2O2
Molecular Weight222.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N
InChIInChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1
InChIKeyINPQIVHQSQUEAJ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorotryptophan (CAS 16626-02-1): A Dual-Function Spectroscopic Probe for Quantitative Protein NMR and Fluorescence Analysis


5-Fluorotryptophan (5F-Trp, 5FW) is a non-canonical α-amino acid derived from L-tryptophan via fluorine substitution at the 5-position of the indole ring [1]. This single-atom modification confers dual spectroscopic utility: the 19F nucleus serves as a background-free NMR probe with a chemical shift dynamic range up to 400 ppm [2], while the fluorophore retains fluorescence quantum yields (≈0.2 in aqueous environments) comparable to native tryptophan [3]. The compound is biosynthetically incorporated into recombinant proteins in E. coli and L. lactis expression systems with efficiencies exceeding 97%, enabling residue-specific structural and dynamic interrogation without requiring specialized genetic code expansion [4].

Why 5-Fluorotryptophan Cannot Be Replaced by 6-Fluoro-, 4-Fluoro-, or 5-Methyltryptophan in Quantitative Protein Studies


Fluorinated tryptophan analogs are not interchangeable due to divergent effects on protein dynamics, spectroscopic properties, and biosynthetic incorporation efficiency. 5-Fluorotryptophan uniquely maintains native-like protein backbone dynamics (as verified by 15N CPMG relaxation dispersion experiments) while introducing a fluorine probe that accurately reports on global exchange processes [1]. In contrast, 6-fluorotryptophan produces altered fluorescence decay kinetics, while 4-fluorotryptophan exhibits near-zero fluorescence quantum yield, rendering it unsuitable for dual NMR/fluorescence applications [2]. Furthermore, 5-methyltryptophan shows only 92% incorporation efficiency in L. lactis systems versus >97% for 5-fluorotryptophan, introducing labeling heterogeneity that complicates quantitative interpretation [3]. These functional divergences necessitate compound-specific selection based on the experimental requirements detailed below.

5-Fluorotryptophan Procurement Evidence: Quantitative Differentiation Against Tryptophan Analogs in Protein Dynamics, Spectroscopic Performance, and Biosynthetic Compatibility


Preservation of Native Protein Backbone Dynamics: 5-Fluorotryptophan vs. Unmodified Tryptophan

5-Fluorotryptophan substitution does not perturb native protein backbone dynamics, as demonstrated by 15N CPMG relaxation dispersion and EXSY profiles that remain unchanged compared to wild-type tryptophan-containing proteins across four model systems (KIX, Dcp1, Dcp2, DcpS) [1]. This establishes 5F-Trp as a structurally conservative probe, unlike bulkier analogs such as 5-methyltryptophan or 5-bromotryptophan, which can alter local packing and dynamics.

19F NMR Protein dynamics CPMG relaxation dispersion Conformational exchange

Biosynthetic Incorporation Efficiency in L. lactis: 5-Fluorotryptophan vs. 5-Methyltryptophan and 5-Hydroxytryptophan

In Lactococcus lactis expression systems, 5-fluorotryptophan incorporates into recombinant proteins with >97% efficiency, significantly exceeding 5-methyltryptophan (92%) and 5-hydroxytryptophan (89%) [1]. This higher incorporation efficiency minimizes residual unlabeled protein, which is critical for quantitative 19F NMR and fluorescence anisotropy measurements where heterogeneous labeling introduces systematic error.

Protein engineering Biosynthetic labeling Expression systems Non-canonical amino acids

Fluorescence Quantum Yield and Lifetime: 5-Fluorotryptophan vs. 4-Fluorotryptophan

5-Fluorotryptophan retains usable fluorescence (quantum yield ≈0.2 in aqueous environments; single-exponential lifetime τ ≈3.4 ns) that enables its dual use as both a 19F NMR probe and a fluorescence reporter [1]. In contrast, 4-fluorotryptophan exhibits a very low fluorescence quantum yield, effectively functioning as a fluorescence 'knock-out' analog suitable only for NMR applications [2]. This bifurcation defines fundamentally different application domains.

Fluorescence spectroscopy Quantum yield Time-resolved fluorescence Dual-mode probes

Redox Potential Modulation: 5-Fluorotryptophan vs. Unmodified Tryptophan in PCET Studies

Fluorination at the 5-position increases the reduction potential of tryptophan by 33-72 mV in the pH 6-9 regime accessible to most proteins, while shifting the pKa of the indole proton from 4.6 to 3.8-4.0 [1]. This systematic electrochemical tuning enables 5-fluorotryptophan to serve as a site-specific probe of proton-coupled electron transfer (PCET) pathways without requiring multiple mutagenesis steps.

Proton-coupled electron transfer Redox potential Radical chemistry Electrochemistry

19F NMR Chemical Shift Dispersion: 5-Fluorotryptophan vs. 6-Fluorotryptophan in Protein Microenvironment Sensing

In the 43 kDa protein plasminogen activator inhibitor-1 (PAI-1), four 5-fluorotryptophan residues produced well-resolved 19F NMR resonances spanning -39.20 to -52.57 ppm (13.37 ppm total dispersion), enabling unambiguous assignment of each tryptophan site [1]. This dispersion exceeds that typically observed for 6-fluorotryptophan in similar protein contexts (class-level inference based on comparative indole ring substitution position effects on chemical shift sensitivity). The superior resolution stems from the 5-position's enhanced sensitivity to local aromatic ring current effects and hydrogen bonding patterns.

19F NMR Chemical shift Protein microenvironment Conformational heterogeneity

Single-Exponential Fluorescence Decay: 5-Fluorotryptophan vs. Native Tryptophan for FRET Distance Measurements

Unlike native tryptophan, which exhibits complex multi-exponential fluorescence decay kinetics that complicate quantitative Förster resonance energy transfer (FRET) analysis, 5-fluorotryptophan displays virtually identical single-exponential excited-state decay (τ ≈3.4 ns) across multiple protein environments [1]. This monoexponential decay behavior enables simultaneous measurement of multiple distances between 5-fluorotryptophan and RET acceptors without requiring complex decay-associated spectral decomposition.

FRET Fluorescence lifetime Time-resolved spectroscopy Distance measurements

Recommended Procurement Scenarios for 5-Fluorotryptophan Based on Quantified Differential Performance


19F NMR Studies of Intrinsically Disordered Proteins (IDPs) and Multi-Tryptophan Systems

5-Fluorotryptophan is the preferred probe for 19F NMR analysis of IDPs and proteins containing multiple tryptophan residues. Its >97% biosynthetic incorporation efficiency ensures uniform labeling [1], while the 13.37 ppm chemical shift dispersion observed in PAI-1 demonstrates superior resolution for site-specific assignment without extensive mutagenesis [2]. This scenario is particularly valuable for proteins like α-synuclein where conventional 1H NMR suffers from severe resonance overlap.

Correlated 19F NMR and Fluorescence Measurements Requiring a Single Protein Sample

When a research program requires orthogonal biophysical characterization using both 19F NMR and fluorescence spectroscopy, 5-fluorotryptophan is uniquely suited due to its retained fluorescence quantum yield (≈0.2) and monoexponential decay kinetics (τ ≈3.4 ns) [3]. 4-Fluorotryptophan cannot substitute due to its near-zero fluorescence emission [4]. This dual-mode capability eliminates the need to prepare and characterize separate protein constructs, reducing labor and sample consumption.

Quantitative Protein Dynamics Studies Requiring Minimally Perturbative Probes

For experiments where preserving native protein dynamics is critical, 5-fluorotryptophan is validated to not alter 15N CPMG relaxation dispersion profiles or EXSY exchange kinetics across four model protein systems [5]. This evidence supports its selection over bulkier analogs (5-methyltryptophan, 5-bromotryptophan) that may introduce local packing perturbations. This scenario is directly applicable to studies of enzyme catalysis, allostery, and ligand-induced conformational changes.

Proton-Coupled Electron Transfer (PCET) Pathway Mapping in Radical Enzymes

In mechanistic enzymology investigating radical-mediated catalysis, 5-fluorotryptophan provides a defined electrochemical perturbation (+33 to +72 mV shift in reduction potential; pKa decreased to 3.8-4.0) for site-specific PCET pathway mapping [6]. This enables quantitative dissection of electron transfer mechanisms without requiring multiple site-directed mutations or chemical modifications that might alter protein structure.

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